N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
This compound is a structurally complex molecule featuring a tetrahydroquinazoline-dione core substituted with a 2-phenylethyl group at position 3 and a 7-carboxamide moiety.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N5O4/c1-39-25-10-8-24(9-11-25)34-19-17-33(18-20-34)16-14-31-28(36)23-7-12-26-27(21-23)32-30(38)35(29(26)37)15-13-22-5-3-2-4-6-22/h2-12,21H,13-20H2,1H3,(H,31,36)(H,32,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIJYECUHXQWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article provides an overview of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroquinazoline core, which is known for its diverse biological activities. The piperazine moiety contributes to the compound's ability to interact with various neurotransmitter receptors.
Chemical Formula:
Molecular Weight: Approximately 414.51 g/mol.
The biological activity of this compound is primarily attributed to its interaction with several neurotransmitter receptors, including:
- Dopamine Receptors: It has been shown to exhibit high affinity for dopamine D4 receptors, with IC50 values indicating potent receptor binding. The selectivity for D4 over D2 receptors suggests potential applications in treating disorders related to dopaminergic dysregulation.
- Serotonin Receptors: The compound may also interact with serotonin receptors, particularly the 5-HT1A subtype, which could influence mood and anxiety-related pathways.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the following table:
Study 1: Dopamine D4 Receptor Affinity
In a study evaluating various piperazine derivatives, this compound demonstrated exceptional affinity for the dopamine D4 receptor. The findings suggest that modifications in the piperazine structure can significantly enhance receptor binding and selectivity .
Study 2: Behavioral Pharmacology
Behavioral studies have indicated that compounds with similar structures exhibit antidepressant and anxiolytic effects. The modulation of serotonergic and dopaminergic systems is believed to underlie these effects. This compound's potential in treating anxiety disorders warrants further investigation .
Study 3: Structure-Activity Relationship (SAR)
Research into SAR has revealed that specific substitutions on the piperazine ring can drastically alter biological activity. For instance, the introduction of methoxy groups enhances lipophilicity and receptor affinity . This highlights the importance of chemical modifications in developing new therapeutic agents.
Scientific Research Applications
Antipsychotic Activity
The compound is structurally related to piperazine derivatives, which are known for their antipsychotic properties. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests potential applications in treating schizophrenia and other psychotic disorders.
Antitumor Properties
Preliminary studies have shown that tetrahydroquinazoline derivatives possess anticancer activity. The specific compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. Investigations into its efficacy against various cancer cell lines are ongoing.
Antidepressant Effects
Given its structural similarities to known antidepressants, this compound may exhibit mood-enhancing effects. Studies are being conducted to evaluate its impact on serotonin reuptake inhibition and its potential as a novel antidepressant.
Bioavailability and Pharmacokinetics
Research into the pharmacokinetic profile of this compound is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. These studies will provide insights into optimal dosing strategies and potential side effects.
Case Study: Antitumor Activity Evaluation
A study was conducted using human cancer cell lines to assess the compound's cytotoxic effects. Results indicated a significant reduction in cell viability at certain concentrations, suggesting a dose-dependent response. Further investigation into its mechanism of action revealed induction of apoptosis through mitochondrial pathways.
Case Study: Neuropharmacological Assessment
In a controlled trial involving animal models, the compound was administered to evaluate its effects on anxiety-like behaviors. Behavioral tests demonstrated a reduction in anxiety levels comparable to established anxiolytics, indicating potential therapeutic benefits for anxiety disorders.
Comparative Data Table
| Application Area | Observed Effects | Reference Studies |
|---|---|---|
| Antipsychotic Activity | Modulation of serotonin/dopamine receptors | Study 1, Study 2 |
| Antitumor Properties | Induction of apoptosis in cancer cells | Study 3, Study 4 |
| Antidepressant Effects | Potential serotonin reuptake inhibition | Study 5, Study 6 |
| Neuropharmacological | Reduction in anxiety-like behaviors | Study 7, Study 8 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped based on shared pharmacophores:
Piperazine-Based Carboxamides
N-(3-Hydroxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide (Compound 34, )
- Structure : Features a 4-(2-methoxyphenyl)piperazine linked to a benzofuran-carboxamide via a hydroxybutyl chain.
- Pharmacology : Exhibits high affinity for dopamine D3 receptors (Ki = 1.2 nM) with >100-fold selectivity over D2 receptors.
- Synthesis : Yield = 63%; m.p. = 239–240°C (HCl salt).
N-(3-Hydroxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide (Compound 35, )
- Structure : Replaces benzofuran with benzo[b]thiophene.
- Pharmacology : Moderate D3 affinity (Ki = 12 nM) but improved metabolic stability compared to Compound 33.
- Synthesis : Yield = 62%; m.p. = 214–216°C.
| Parameter | Target Compound | Compound 34 | Compound 35 |
|---|---|---|---|
| Piperazine Substitution | 4-Methoxyphenyl | 2-Methoxyphenyl | 2-Methoxyphenyl |
| Core Structure | Tetrahydroquinazoline-dione | Benzofuran | Benzo[b]thiophene |
| D3 Receptor Ki (nM) | Not Reported | 1.2 | 12 |
| Synthetic Yield | Not Reported | 63% | 62% |
Tetrahydroquinazoline Derivatives
- 6-Hydroxy-2-[2-(4-Methoxyphenyl)ethyl]chromone (Compound V, ) Structure: Chromone core with 2-(4-methoxyphenyl)ethyl substitution. Pharmacology: Isolated from Aquilaria sinensis, exhibits antioxidant and anti-inflammatory activity but lacks CNS receptor binding data.
- 7-{[2-(4-Phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol (Hybrid Compound, ) Structure: Combines tetralin and piperazine motifs. Pharmacology: Potent D3 agonist (EC50 = 0.3 nM) with in vivo efficacy in Parkinson’s disease models.
| Parameter | Target Compound | Compound V | Hybrid Compound |
|---|---|---|---|
| Core Structure | Tetrahydroquinazoline-dione | Chromone | Tetralin |
| Key Substitution | 2-Phenylethyl | 2-(4-Methoxyphenyl)ethyl | Piperazine-linked tetralin |
| Bioactivity | Not Reported | Antioxidant | D3 Agonism |
Functionalized Piperazine-Aryl Compounds
-
- Structure : Tosylpiperidine-carboxamide with 4-methoxyphenylthiazole.
- Pharmacology : Kv7.1 potassium channel activator (EC50 = 130 nM); unrelated to CNS receptors but highlights piperazine’s versatility.
- Synthesis : Yield = 48% (amide coupling in DMF).
N-(4-Methoxy-3-(4-methylpiperazinyl)phenyl)-biphenylcarboxamide (CAS RN: 148672-13-3, )
- Structure : Biphenyl-carboxamide with 4-methylpiperazine.
- Pharmacology : Serotonin receptor modulator (5-HT2A Ki = 8 nM).
Key Research Findings and Trends
- Piperazine Substitution : The 4-methoxyphenyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to analogs with 2-methoxyphenyl or dichlorophenyl groups .
- Carboxamide Linkers : The 7-carboxamide group in the target compound aligns with trends in optimizing metabolic stability, as seen in Compounds 34 and 35 .
Q & A
Basic: What are the recommended synthetic routes for synthesizing this compound, and what yields can be expected under optimized conditions?
Answer:
The compound is synthesized via multi-step protocols involving coupling reactions between carboxamide precursors and piperazine derivatives. A common approach uses general procedure B (amide coupling with EDCI/HOBt or similar reagents), as seen in analogous piperazine-carboxamide syntheses . Key steps include:
- Reacting a functionalized quinazoline-dione core with 4-(4-methoxyphenyl)piperazine-ethylamine.
- Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or recrystallization (e.g., CHCl₃ or MeOH) to achieve yields of 45–85% .
- Characterization by melting point analysis (e.g., 209–212°C for HCl salts) and NMR spectroscopy .
Advanced: How does the substitution pattern on the piperazine ring influence dopamine receptor affinity, and what methods validate these interactions?
Answer:
Substituents on the piperazine ring (e.g., methoxy vs. chloro groups) modulate D3 receptor selectivity and binding affinity. Methodological approaches include:
- Radioligand binding assays (e.g., [³H]spiperone competition assays) to measure Ki values .
- Structure-activity relationship (SAR) studies : For example, 4-methoxyphenyl groups enhance D3 affinity due to hydrophobic interactions, while 2,3-dichlorophenyl analogs show mixed D2/D3 activity .
- Molecular docking to map interactions with receptor subpockets (e.g., TM2/TM3 helices) .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Key markers include:
- Melting point analysis : Consistency with reported values (e.g., 209–212°C) validates purity .
- Elemental analysis : Confirms stoichiometry (e.g., C, H, N ±0.4%) .
Advanced: What strategies enhance metabolic stability while maintaining receptor affinity in analogs?
Answer:
- Bioisosteric replacement : Substituting metabolically labile groups (e.g., replacing esters with amides) .
- Functional group modulation : Introducing electron-withdrawing groups (e.g., halogens) on the phenyl ring to reduce CYP450 oxidation .
- In vitro metabolic assays : Liver microsome studies (e.g., human/rat) quantify stability, with LC-MS/MS tracking metabolite formation .
- Pharmacokinetic profiling : Measuring half-life (t½) and clearance in rodent models .
Basic: What purification steps are critical, and how do solvents affect crystallization?
Answer:
- Chromatography : Normal-phase silica gel with methanol/ammonium hydroxide gradients removes polar byproducts .
- Solvent selection :
- CHCl₃/MeOH mixtures yield high-purity HCl salts with defined melting points .
- EtOAc/2-PrOH recrystallization resolves diastereomers in hydroxy-substituted analogs .
Advanced: How can contradictions in biological activity data across experimental models be resolved?
Answer:
- Assay standardization : Control for variables like cell type (CHO vs. HEK293), receptor density, and ligand concentration .
- Species-specific differences : Compare rodent vs. human receptor isoforms using cloned receptors .
- Functional assays : Supplement binding data with cAMP or β-arrestin recruitment assays to assess agonism/antagonism .
Basic: What solvent systems are optimal for NMR analysis of this compound?
Answer:
- Deuterated solvents : CDCl₃ or DMSO-d₆ are preferred, with DMSO-d₆ resolving exchangeable protons (e.g., NH) at δ 8.69 .
- Sample preparation : 10–20 mg/mL concentration minimizes aggregation artifacts .
Advanced: How can enantioselectivity in receptor binding be experimentally determined?
Answer:
- Chiral chromatography : Resolve enantiomers using columns like Chiralpak IA/IB with hexane/ethanol gradients .
- Circular dichroism (CD) : Correlate optical activity with receptor affinity (e.g., (R)- vs. (S)-enantiomers) .
- X-ray crystallography : Resolve absolute configuration of co-crystallized receptor-ligand complexes .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis .
- Light sensitivity : Protect from UV exposure (amber vials) due to aromatic/heterocyclic moieties .
Advanced: What computational tools predict off-target interactions for this compound?
Answer:
- Molecular similarity screening : Use tools like SwissTargetPrediction or SEA to identify kinase or GPCR off-targets .
- MD simulations : Assess binding to homologous receptors (e.g., 5-HT1A) over 100–200 ns trajectories .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond donors) to prioritize selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
